N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-({1-[(2,5-dimethylfuran-3-yl)methyl]piperidin-4-yl}methyl)ethanediamide
Description
N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-({1-[(2,5-dimethylfuran-3-yl)methyl]piperidin-4-yl}methyl)ethanediamide is a synthetic ethanediamide derivative featuring a benzodioxolylmethyl group and a piperidinylmethyl moiety substituted with a dimethylfuranmethyl unit.
Properties
IUPAC Name |
N'-(1,3-benzodioxol-5-ylmethyl)-N-[[1-[(2,5-dimethylfuran-3-yl)methyl]piperidin-4-yl]methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O5/c1-15-9-19(16(2)31-15)13-26-7-5-17(6-8-26)11-24-22(27)23(28)25-12-18-3-4-20-21(10-18)30-14-29-20/h3-4,9-10,17H,5-8,11-14H2,1-2H3,(H,24,27)(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCUXNVNLUAKOKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)CN2CCC(CC2)CNC(=O)C(=O)NCC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-({1-[(2,5-dimethylfuran-3-yl)methyl]piperidin-4-yl}methyl)ethanediamide typically involves multiple steps. One common approach starts with the preparation of the benzodioxole and furan intermediates, followed by their coupling with a piperidine derivative. The reaction conditions often involve the use of catalysts such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). The final step usually includes the formation of the ethanediamide linkage under mild conditions to avoid decomposition of the sensitive functional groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-({1-[(2,5-dimethylfuran-3-yl)methyl]piperidin-4-yl}methyl)ethanediamide can undergo various types of chemical reactions, including:
Oxidation: The benzodioxole and furan rings can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form more saturated derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce more saturated amines or alcohols.
Scientific Research Applications
N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-({1-[(2,5-dimethylfuran-3-yl)methyl]piperidin-4-yl}methyl)ethanediamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-({1-[(2,5-dimethylfuran-3-yl)methyl]piperidin-4-yl}methyl)ethanediamide involves its interaction with specific molecular targets. The benzodioxole and furan rings can interact with enzymes or receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and selectivity. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional analogs can be categorized based on shared pharmacophores or synthetic pathways. Key comparisons include:
Anandamide (Arachidonylethanolamide)
- Structure: Ethanolamide derivative of arachidonic acid.
- Pharmacology: Endogenous ligand for cannabinoid receptors (CB1/CB2), inhibits neurotransmitter release in the mouse vas deferens .
- Key Differences : Unlike the target compound, anandamide lacks a piperidine core and benzodioxole group, relying on a polyunsaturated fatty acid chain for receptor interaction.
- Relevance : Both compounds may target lipid-mediated signaling pathways but diverge in receptor specificity and metabolic stability.
Piperidin-4-yl Propionamide Derivatives
- Structure : Propionamide-linked piperidine analogs, e.g., N-phenyl-N-(piperidin-4-yl)propionamide derivatives .
- Synthesis : Prepared via reductive amination of 1-benzylpiperidin-4-one and subsequent propionylation, followed by debenzylation .
- Pharmacology : These compounds exhibit opioid receptor modulation due to the piperidine scaffold.
- Key Differences : The target compound’s ethanediamide linker and dimethylfuran substitution may enhance binding affinity or metabolic resistance compared to simpler propionamides.
Thiazolidinedione Derivatives
- Structure : (E)-4-((2,4-dioxothiazolidin-5-ylidene)methyl)-N-phenyl benzamide derivatives .
- Synthesis : Carbodiimide-mediated coupling of thiazolidinedione-carboxylic acid with aniline derivatives .
- Pharmacology : Associated with peroxisome proliferator-activated receptor (PPAR) activation, used in diabetes management.
- Key Differences : The target compound’s benzodioxole and furan groups likely confer distinct electronic properties, shifting activity away from PPAR targets.
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Synthetic Flexibility : The target compound’s modular design allows for optimization of pharmacokinetic properties, such as metabolic stability, via benzodioxole and furan substitutions .
- Receptor Specificity: While anandamide’s fatty acid chain drives cannabinoid receptor binding, the piperidine core in the target compound may favor opioid or sigma receptor interactions .
- Structural-Activity Relationship (SAR): Ethanediamide linkers, as opposed to propionamide or ethanolamide groups, could reduce hydrolysis susceptibility, enhancing bioavailability .
Biological Activity
N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-({1-[(2,5-dimethylfuran-3-yl)methyl]piperidin-4-yl}methyl)ethanediamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity based on existing literature, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula for this compound is , with a molar mass of approximately 342.44 g/mol. Its structure features a benzodioxole moiety and a piperidine derivative, which are known to influence its biological activity.
Pharmacological Activity
Research indicates that compounds similar to this compound exhibit various biological activities:
- Antidepressant Effects : Compounds containing benzodioxole structures have been associated with antidepressant-like effects in animal models. The mechanism is believed to involve modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways.
- Neuroprotective Properties : Studies have shown that related compounds can protect neuronal cells from oxidative stress and apoptosis. This effect is often mediated through the inhibition of caspase activation and the preservation of mitochondrial function.
- Analgesic Activity : Some derivatives have demonstrated analgesic properties in pain models, likely through interaction with opioid receptors or modulation of inflammatory pathways.
The exact mechanism of action for this compound is not fully elucidated; however, several hypotheses exist based on structural analogs:
- Receptor Interaction : The compound may act as an antagonist or agonist at various receptor sites, including serotonin receptors (5HT) and dopamine receptors (D2), influencing mood and behavior.
- Enzyme Inhibition : It could inhibit enzymes involved in the degradation of neurotransmitters, thereby increasing their availability in the synaptic cleft.
Data Table: Biological Activities of Similar Compounds
| Compound Name | Activity Type | Mechanism of Action | Reference |
|---|---|---|---|
| Compound A | Antidepressant | 5HT receptor modulation | |
| Compound B | Neuroprotective | Caspase inhibition | |
| Compound C | Analgesic | Opioid receptor interaction |
Case Studies
Several studies have explored the biological activity of related compounds:
- Antidepressant Study : A study by Cai et al. (2017) investigated a similar piperidine derivative and found significant reductions in depression-like behaviors in rodent models when administered at specific dosages .
- Neuroprotection Research : Another research highlighted the neuroprotective effects of a benzodioxole derivative against glutamate-induced toxicity in neuronal cultures, suggesting potential applications in neurodegenerative diseases .
- Analgesic Effects : A comparative study demonstrated that certain derivatives exhibited significant analgesic effects in inflammatory pain models, attributed to their action on pain pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
